molecular formula C8H6BrNO3 B3039822 1-(2-Bromo-3-nitrophenyl)ethanone CAS No. 135007-62-4

1-(2-Bromo-3-nitrophenyl)ethanone

Cat. No. B3039822
CAS RN: 135007-62-4
M. Wt: 244.04 g/mol
InChI Key: CFTGOQFXFNMTIC-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H6BrNO3 . It is a derivative of acetophenone, where the acetophenone’s phenyl group is substituted with bromine and nitro groups .


Synthesis Analysis

The synthesis of 1-(2-Bromo-3-nitrophenyl)ethanone and similar compounds has been reported in scientific literature. For instance, a one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone has been described . Another method involves the reaction of bromine on 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform under light irradiation .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-3-nitrophenyl)ethanone can be analyzed using various spectroscopic techniques. For example, the compound’s 1H and 13C NMR spectra have been reported . The compound’s structure can also be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Synthesis of Chalcone Analogues

1-(2-Bromo-3-nitrophenyl)ethanone has been used in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This process involves an electron-transfer chain reaction with 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene. The resulting chalcone analogues have various applications in chemical synthesis and research (Curti, Gellis, & Vanelle, 2007).

Phase Equilibrium Studies

Research on the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various solvents like methanol or n-propanol has been conducted. The study of these phase equilibriums aids in understanding the solubility and crystallization processes of these compounds, which is crucial in separation and purification processes in chemical industries (Li et al., 2019).

Electrophilic Bromination

Selective α-monobromination of various alkylaryl ketones, including 1-(2-Bromo-3-nitrophenyl)ethanone, has been explored. This research is significant in organic chemistry for the synthesis of brominated compounds, which are key intermediates in many organic syntheses (Ying, 2011).

Synthesis of Aminobenzo[b]thiophenes

1-(2-Bromo-3-nitrophenyl)ethanone has been used in the synthesis of aminobenzo[b]thiophenes. This synthesis process involves base-catalyzed transformation and is valuable for creating compounds that have potential applications in medicinal chemistry and materials science (Androsov et al., 2010).

Synthesis of 2-Alkylamino Thiazoles

The compound has been used in the synthesis of 2-alkylamino thiazoles, important intermediates in pharmaceuticals and agrochemicals. The reaction involves N-thioamido amidines and halogenated alkyl derivatives, including 1-(2-Bromo-3-nitrophenyl)ethanone (Khilifi et al., 2008).

Charge Density Analysis

Studies involving the total experimental charge density of 1-(2-Bromo-3-nitrophenyl)ethanone have been conducted. These studies are important in understanding the electronic properties and bonding features of such compounds, which is crucial in materials science and molecular modeling (Hibbs, Overgaard, & Piltz, 2003).

Safety And Hazards

The safety data sheet for a similar compound, o-Nitroacetophenone, indicates that it causes severe skin burns and eye damage . While this does not directly provide information about 1-(2-Bromo-3-nitrophenyl)ethanone, it suggests that similar compounds can be hazardous and should be handled with care.

properties

IUPAC Name

1-(2-bromo-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTGOQFXFNMTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-3-nitrophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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